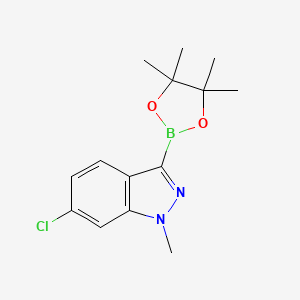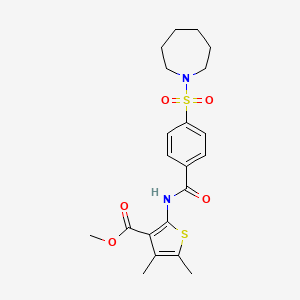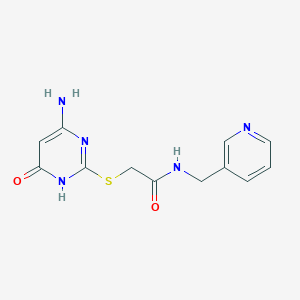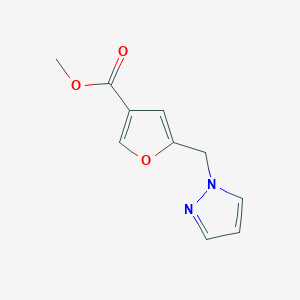![molecular formula C20H18N6OS B2469719 N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide CAS No. 863452-94-2](/img/structure/B2469719.png)
N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Methods were developed for the synthesis of new pyrido[2,3-d]pyrimidine and pyrimidino[4,5-d][1,3]oxazine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . In the presence of an activated CH2 group (e.g., PhCH2) in the amide moiety, the cyclization involves this group and the acetyl carbonyl giving rise to pyrido[2,3-d]pyrimidin-7-one derivatives .Molecular Structure Analysis
The compound is likely to possess a complex structure with multiple rings, including a pyrrolopyrimidine core, which is a fused bicyclic structure consisting of pyrrole and pyrimidine rings.Chemical Reactions Analysis
The reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by addition of a base affords pyrimidino[4,5-d][1,3]oxazines . The possible substitution of SMe and OBu groups in pyridopyrimidinones was explored by using BnNH2 .Physical And Chemical Properties Analysis
The compound has a molecular formula of C20H18N6OS and a molecular weight of 390.47.Wissenschaftliche Forschungsanwendungen
Antifolate and Antitumor Activity
- Classical and nonclassical antifolates, including 6-arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines, have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR) and as antitumor agents. These compounds show excellent inhibition of human DHFR and significant antitumor activity against various tumor cells in culture (Gangjee et al., 2007).
- Dual inhibitors of thymidylate synthase and DHFR, based on a thieno[2,3-d]pyrimidine scaffold, have demonstrated potent inhibitory activity against both enzymes, indicating their potential as antitumor agents (Gangjee et al., 2008).
Antiasthma Activity
- Triazolopyrimidines have been explored as mediator release inhibitors in the context of asthma treatment. These compounds were prepared through various synthetic routes and showed potential as antiasthma agents (Medwid et al., 1990).
Phosphodiesterase Inhibition
- A diverse set of polycyclic compounds, including pyrazolopyrimidinones, were studied for their inhibition of phosphodiesterase 1 (PDE1). These inhibitors have been considered for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other disorders (Li et al., 2016).
Herbicide Resistance
- Mutants of acetolactate synthase resistant to triazolopyrimidine sulfonanilide, a class of herbicides, have been identified, showcasing the molecular basis for resistance mechanisms in plants (Subramanian et al., 1990).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,2,4-triazolopyrimidines, have been known to exhibit a broad spectrum of pharmacological activities .
Mode of Action
It’s suggested that the hydrogen interaction between the nitrogen atom in the pyridine ring and met332 could be responsible for the improved activity of similar compounds .
Biochemical Pathways
Compounds with similar structures have been known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Pharmacokinetics
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-benzyl-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6OS/c27-17(21-11-15-7-3-1-4-8-15)13-28-20-18-19(22-14-23-20)26(25-24-18)12-16-9-5-2-6-10-16/h1-10,14H,11-13H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSQHYCHNYGHCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-N-[[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]methyl]acetamide](/img/structure/B2469641.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2469645.png)
![1-Tert-butoxycarbonyl-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethylamine](/img/structure/B2469646.png)
![2-chloro-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2469647.png)
![N-(3-chloro-4-methylphenyl)-2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2469649.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2469650.png)


![2-(4-Methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2469655.png)

![(1R,5S)-8-(cyclopentylmethyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2469659.png)